Structural Differentiation from PknG Inhibitor AX20017: 5-Methyl Substitution as a Selectivity and Potency Modulator
The target compound differs from the well-characterized PknG inhibitor AX20017 (CAS 329221-38-7, IC₅₀ = 0.39 μM against M. tuberculosis PknG) by two critical structural features: (a) replacement of the cyclopropanecarboxamido group at position 2 with a propionamido group, and (b) addition of a 5-methyl substituent on the tetrahydrobenzo ring that is absent in AX20017 . In the FLT3 series, the propionamido-to-cyclopropylcarboxamide switch results in >5-fold activity loss, indicating that this moiety is a primary potency determinant [1]. Concurrently, comparison of Protein Kinase G Inhibitor-1 (6-methyl, IC₅₀ = 0.9 μM) with its des-methyl analog (AX20017, IC₅₀ = 0.39 μM) reveals that methyl position and presence modulate PknG potency by approximately 2.3-fold [2]. The target compound's unique combination of a 5-methyl (rather than 6-methyl or unsubstituted) ring with a propionamido (rather than cyclopropanecarboxamido) 2-substituent represents an unexplored SAR coordinate within the PknG pharmacophore.
| Evidence Dimension | PknG inhibitory potency and structural determinants |
|---|---|
| Target Compound Data | 5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide; no direct PknG IC₅₀ reported |
| Comparator Or Baseline | AX20017: IC₅₀ = 0.39 μM (PknG); Protein Kinase G Inhibitor-1 (6-methyl-2-cyclopropylcarboxamido): IC₅₀ = 0.9 μM (PknG); Compound 2 (des-methyl-2-propionamido): FLT3 IC₅₀ = 2.1 μM |
| Quantified Difference | Methyl position shift (5- vs 6- vs unsubstituted) alters PknG potency by ~2.3-fold; 2-acylamino switch (propionamido vs cyclopropanecarboxamido) alters FLT3 potency by >5-fold |
| Conditions | PknG assay: full-length M. tuberculosis PknG with His-tagged GarA substrate and [γ-³²P]ATP; FLT3 assay: isolated recombinant FLT3 enzyme, TR-FRET format |
Why This Matters
For researchers investigating PknG-dependent mycobacterial survival, this compound offers a structurally distinct probe to dissect the contribution of the 5-methyl substitution and propionamido chain to kinase selectivity versus the cyclopropanecarboxamido series.
- [1] Patch RJ, Baumann CA, Liu J, Gibbs AC, Ott H, Lattanze J, Player MR. Bioorg Med Chem Lett. 2006;16:3282-3286. Table 1: compounds 2 (ethyl = propionamido) vs 4 (c-propyl). View Source
- [2] BindingDB Entry BDBM50185119. CHEMBL379367. 2-(Cyclopropanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (AX20017): PknG IC₅₀ = 900 nM. View Source
